molecular formula C12H14F3N B15247440 (S)-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

(S)-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B15247440
M. Wt: 229.24 g/mol
InChI Key: XQZXVHBUGJPEFI-NSHDSACASA-N
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Description

(S)-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a tetrahydronaphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of the trifluoromethyl group and the formation of the tetrahydronaphthalene ring system. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow processes. These methods are designed to be cost-effective and scalable, ensuring consistent quality and supply for various applications.

Chemical Reactions Analysis

Types of Reactions

(S)-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

(S)-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    ®-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: The enantiomer of the compound with potentially different biological activity.

    7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine: The non-hydrochloride form of the compound.

    6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine: A similar compound lacking the methyl group.

Uniqueness

(S)-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both the trifluoromethyl group and the tetrahydronaphthalene ring system. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H14F3N

Molecular Weight

229.24 g/mol

IUPAC Name

(1S)-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H14F3N/c1-7-5-9-8(3-2-4-11(9)16)6-10(7)12(13,14)15/h5-6,11H,2-4,16H2,1H3/t11-/m0/s1

InChI Key

XQZXVHBUGJPEFI-NSHDSACASA-N

Isomeric SMILES

CC1=CC2=C(CCC[C@@H]2N)C=C1C(F)(F)F

Canonical SMILES

CC1=CC2=C(CCCC2N)C=C1C(F)(F)F

Origin of Product

United States

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